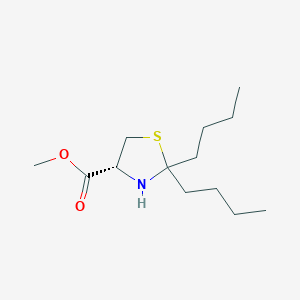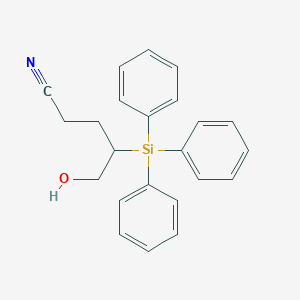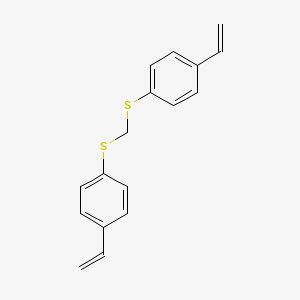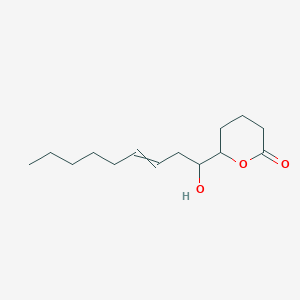![molecular formula C13H11N3O3 B14188265 3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione CAS No. 922736-19-4](/img/structure/B14188265.png)
3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione is a complex organic compound that features a benzimidazole moiety fused with a cyclobutene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione typically involves the condensation of benzimidazole derivatives with cyclobutene intermediates. One common method involves the reaction of 1H-benzimidazole-6-amine with ethoxy-substituted cyclobutene-1,2-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as CuCl and TMEDA in a solvent like DMSO at elevated temperatures (around 120°C) to achieve good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzimidazole moiety allows for nucleophilic substitution reactions, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or alcoholic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or THF.
Substitution: NBS, NCS; in solvents like acetonitrile or dichloromethane.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced cyclobutene derivatives.
Substitution: Halogenated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the bioactivity of the benzimidazole moiety.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of 3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione is primarily attributed to its interaction with biological macromolecules. The benzimidazole moiety can bind to DNA, proteins, and enzymes, thereby modulating their activity. This compound has been shown to inhibit certain enzymes by binding to their active sites, leading to the disruption of essential biochemical pathways. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: A simpler structure with a wide range of biological activities.
2-[(1H-Benzimidazol-2-yl)thio]acetic acid: Known for its antimicrobial properties.
5,6-Dimethylbenzimidazole: A component of vitamin B12 with significant biological relevance.
Uniqueness
3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione stands out due to its unique combination of a benzimidazole moiety and a cyclobutene ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications in various fields, making it a valuable compound for further research and development .
Propiedades
Número CAS |
922736-19-4 |
|---|---|
Fórmula molecular |
C13H11N3O3 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
3-(3H-benzimidazol-5-ylamino)-4-ethoxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C13H11N3O3/c1-2-19-13-10(11(17)12(13)18)16-7-3-4-8-9(5-7)15-6-14-8/h3-6,16H,2H2,1H3,(H,14,15) |
Clave InChI |
AOVIRCPWZOUWLQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=O)C1=O)NC2=CC3=C(C=C2)N=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-[(5-methyl-1H-tetrazol-1-yl)methyl]aniline](/img/structure/B14188184.png)


![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidine-2-thione](/img/structure/B14188194.png)

![2-[(4-Ethoxyphenyl)methyl]-2,3-dihydro-1H-indene](/img/structure/B14188199.png)



![(3-Methoxyphenyl)(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14188215.png)
![4-[N-(Prop-2-en-1-yl)glycyl]phenyl methanesulfonate](/img/structure/B14188229.png)



